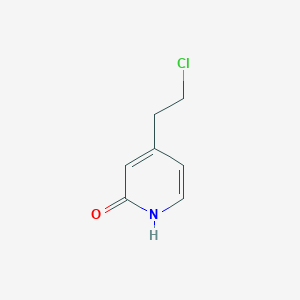

4-(2-chloroethyl)-1H-pyridin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-chloroethyl)-1H-pyridin-2-one is an organic compound that belongs to the class of pyridinones It is characterized by a pyridine ring substituted with a 2-chloroethyl group at the fourth position and a keto group at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloroethyl)-1H-pyridin-2-one can be achieved through several methods. One common approach involves the reaction of 2-pyridone with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(2-Chlorethyl)-1H-pyridin-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Nucleophile Substitution: Die Chlorethylgruppe kann durch Nucleophile wie Amine, Thiole oder Alkoxide ersetzt werden.

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Ketogruppe in eine Hydroxylgruppe umwandeln.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriumazid oder Kaliumthiolat in polaren aprotischen Lösungsmitteln.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Hauptprodukte, die gebildet werden

Nucleophile Substitution: Substituierte Pyridinone mit verschiedenen funktionellen Gruppen.

Oxidation: Pyridinon-N-Oxide.

Reduktion: Hydroxypyridinone.

Wissenschaftliche Forschungsanwendungen

4-(2-Chlorethyl)-1H-pyridin-2-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es dient als Baustein für die Synthese von pharmazeutischen Verbindungen mit potenziellen therapeutischen Wirkungen.

Organische Synthese: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Biologische Studien: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Industrielle Anwendungen: Wird bei der Produktion von Agrochemikalien und Farbstoffen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 4-(2-Chlorethyl)-1H-pyridin-2-on beinhaltet seine Interaktion mit biologischen Molekülen. Die Chlorethylgruppe kann kovalente Bindungen mit nucleophilen Stellen in Proteinen und DNA eingehen, was zu Modifikationen führt, die ihre Funktion beeinflussen. Diese Verbindung kann auch spezifische Enzyme hemmen, indem sie an ihre aktiven Zentren bindet, wodurch Stoffwechselwege unterbrochen werden.

Wirkmechanismus

The mechanism of action of 4-(2-chloroethyl)-1H-pyridin-2-one involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that affect their function. This compound may also inhibit specific enzymes by binding to their active sites, thereby disrupting metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

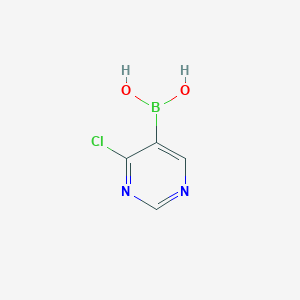

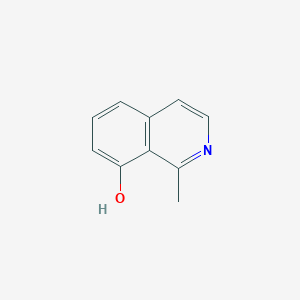

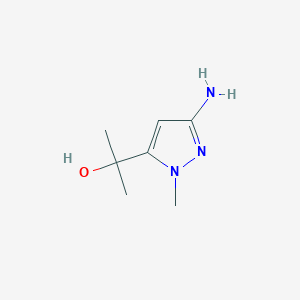

4-(2-Chlorethyl)-1H-pyridin-3-on: Ähnliche Struktur, aber mit der Chlorethylgruppe an der dritten Position.

4-(2-Bromethyl)-1H-pyridin-2-on: Bromatom anstelle von Chlor.

4-(2-Chlorethyl)-1H-pyridin-4-on: Ketogruppe an der vierten Position.

Einzigartigkeit

4-(2-Chlorethyl)-1H-pyridin-2-on ist aufgrund seines spezifischen Substitutionsmusters einzigartig, das eine unterschiedliche Reaktivität und biologische Aktivität verleiht.

Eigenschaften

Molekularformel |

C7H8ClNO |

|---|---|

Molekulargewicht |

157.60 g/mol |

IUPAC-Name |

4-(2-chloroethyl)-1H-pyridin-2-one |

InChI |

InChI=1S/C7H8ClNO/c8-3-1-6-2-4-9-7(10)5-6/h2,4-5H,1,3H2,(H,9,10) |

InChI-Schlüssel |

OWQOZCBORNOPIF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CNC(=O)C=C1CCCl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11919181.png)